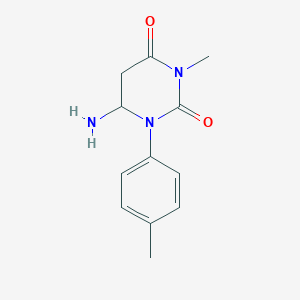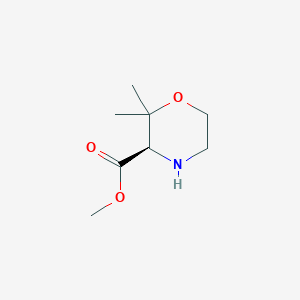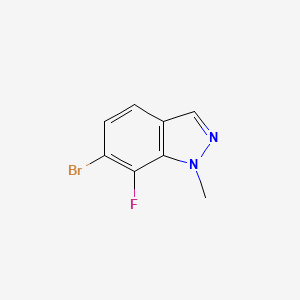
Tetrahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Tetrahydropyrimidine-2,4-dione can be synthesized through several methods. One common approach involves the cyclization of urea derivatives with β-ketoesters under acidic or basic conditions. For example, the Biginelli reaction, a three-component reaction involving an aldehyde, a β-ketoester, and urea, can be used to produce this compound derivatives . Another method involves the intramolecular cyclization of unsaturated acyclic amides or ureas .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts and solvent-free conditions can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: Tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it to dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have significant biological and pharmacological activities .
科学研究应用
Tetrahydropyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It plays a role in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.
Medicine: this compound derivatives have been investigated for their potential as antiviral, antibacterial, and anticancer agents
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of tetrahydropyrimidine-2,4-dione and its derivatives often involves the inhibition of specific enzymes or receptors. For example, certain derivatives act as inhibitors of HIV reverse transcriptase, thereby preventing viral replication . The molecular targets and pathways involved in these mechanisms can vary depending on the specific derivative and its intended application .
相似化合物的比较
- Uracil
- Thymine
- Cytosine
- Dihydropyrimidine derivatives
- Pyrimidopyrimidines
属性
分子式 |
C12H15N3O2 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC 名称 |
6-amino-3-methyl-1-(4-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H15N3O2/c1-8-3-5-9(6-4-8)15-10(13)7-11(16)14(2)12(15)17/h3-6,10H,7,13H2,1-2H3 |
InChI 键 |
CMOTVFURGXSRJM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(CC(=O)N(C2=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![B-[4-[[(4-Nitrophenyl)amino]carbonyl]phenyl]boronic acid](/img/structure/B12339605.png)


![N-[5-(2-methoxy-6-methylpyridin-3-yl)pyrazolidin-3-yl]-6-[(3R)-piperidin-3-yl]oxypyrazin-2-amine](/img/structure/B12339610.png)
![[(4-Bromophenyl)methylidene]hydrazine](/img/structure/B12339618.png)
![(11R,12S,13S,15R)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol](/img/structure/B12339621.png)








